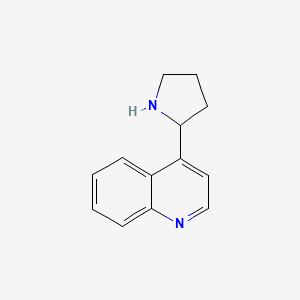

4-(Pyrrolidin-2-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a pyrrolidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

4-(Pyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Pyrrolidine: A five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery.

Quinoline: A bicyclic aromatic compound with a wide range of biological activities.

Pyrroloquinoline: A fused heterocyclic compound with potential pharmacological properties.

Uniqueness: 4-(Pyrrolidin-2-yl)quinoline is unique due to the combination of the quinoline and pyrrolidine moieties, which can result in enhanced biological activity and specificity compared to its individual components. This makes it a valuable compound in the development of new therapeutic agents.

Biological Activity

4-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that combines a quinoline structure with a pyrrolidine moiety. This unique configuration contributes to its diverse biological activities, particularly in pharmacology. The compound has garnered attention for its potential therapeutic applications, including antiviral and anticancer properties.

Chemical Structure

The molecular formula of this compound is C12H14N2, characterized by a quinoline ring fused with a pyrrolidine group. The positioning of the pyrrolidine group is crucial as it influences the compound's reactivity and biological activity.

Antiviral Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral activity. Studies have shown effectiveness against several pathogens, including:

- Human Immunodeficiency Virus (HIV)

- Herpes Simplex Virus (HSV)

These compounds interfere with viral replication processes, making them promising candidates for antiviral drug development.

Anticancer Potential

Quinoline derivatives have also been explored for their anticancer properties. This compound has demonstrated the ability to:

- Induce apoptosis in cancer cells

- Interfere with cellular processes involved in tumor growth

In vitro studies have reported that similar compounds can induce DNA double-strand breaks and activate apoptotic pathways, leading to cell death in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that these compounds can induce oxidative stress within cells, contributing to their cytotoxic effects against cancer cells .

- Binding Affinity : Interaction studies reveal that this compound binds effectively to various biological targets, enhancing its therapeutic profile .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Activity Type | Target Pathogen/Cancer Type | IC50/Activity Level |

|---|---|---|---|

| This compound | Antiviral | HIV, HSV | Significant inhibition noted |

| 6-(Pyrrolidin-1-yl)quinoline | Anticancer | Various cancer cell lines | Induces apoptosis |

| 8-Hydroxyquinoline | Antiviral | HSV | Strong antiviral activity |

| DFIQ | Anticancer | Non-Small Cell Lung Cancer (NSCLC) | Induces cell death |

Case Studies

- Antiviral Activity Against HIV : In a controlled study, derivatives of quinoline were tested for their ability to inhibit HIV replication in vitro. The results indicated that certain structural modifications enhanced antiviral potency significantly.

- Anticancer Efficacy : A recent study focused on the anticancer effects of this compound analogs in various cancer models. The findings suggested that these compounds could effectively inhibit tumor growth and promote apoptosis through ROS-mediated pathways .

Properties

CAS No. |

108831-50-1 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-pyrrolidin-2-ylquinoline |

InChI |

InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2 |

InChI Key |

ZAWCKNBHYQFTSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.